molecular formula C6H9BClNO2 B151665 4-Aminophenylboronic acid hydrochloride CAS No. 80460-73-7

4-Aminophenylboronic acid hydrochloride

Cat. No.: B151665
CAS No.: 80460-73-7
M. Wt: 173.41 g/mol
InChI Key: QBYGJJSFMOVYOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC-52150 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of SC-52150 would likely involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process would include rigorous quality control measures and adherence to regulatory standards to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

SC-52150 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of SC-52150 include oxidizing agents, reducing agents, and various organic solvents. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of SC-52150 depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4-APBA is primarily utilized in the synthesis of complex organic molecules through reactions such as the Suzuki coupling reaction. This reaction allows for the formation of carbon-carbon bonds, which is essential in creating pharmaceuticals and advanced materials.

Key Reactions:

  • Suzuki Coupling : 4-APBA serves as a boronic acid reagent in palladium-catalyzed cross-coupling reactions, facilitating the construction of biaryl compounds that are critical in drug discovery.
  • Synthesis of Chromen-4-ones : It is employed to prepare chromen-4-one derivatives, which have potential as DNA-dependent protein kinase inhibitors .

Sensor Development

The unique ability of boronic acids to interact with diols makes 4-APBA an excellent candidate for sensor applications, particularly in detecting sugars and other biomolecules.

Applications:

  • Electrochemical Sensors : Modified carbon electrodes using 4-APBA show enhanced detection capabilities for NADH and hydrogen peroxide, demonstrating its utility in biochemical sensing .
  • Sugar Sensors : 4-APBA has been incorporated into graphene-based sensors for sensitive detection of glucose and fructose, leveraging its selective binding properties with sugar moieties .

Medicinal Chemistry

Research indicates that 4-APBA exhibits biological activity, particularly as an enzyme inhibitor. Its boronic acid functionality allows it to form reversible covalent bonds with serine residues in enzymes, making it valuable in drug development.

Potential Therapeutic Applications:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit serine proteases, which could be beneficial in treating various diseases where enzyme activity needs to be regulated .
  • Antimicrobial and Antitubercular Compounds : It has been utilized in the synthesis of compounds with potential antimicrobial properties through palladium-catalyzed reactions .

Case Study 1: Sensor Development for Ascorbic Acid Detection

A study demonstrated that carbon dot sensors doped with boron, nitrogen, and sulfur could selectively detect ascorbic acid (vitamin C) using 4-APBA as a key component. The sensors exhibited high selectivity and sensitivity, showcasing the practical application of 4-APBA in food safety and health monitoring.

Case Study 2: Glucose-Sensitive Capsules

Research published on glucose-responsive multilayer capsules utilized 4-APBA-modified polymers. These capsules exhibited concentration-dependent responsiveness to glucose, highlighting their potential for biomedical applications such as drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SC-52150

SC-52150 is unique in its specific binding affinity and selectivity for the 5-HT3 receptors. This selectivity allows it to effectively modulate serotonin signaling with potentially fewer side effects compared to other similar compounds .

Biological Activity

4-Aminophenylboronic acid hydrochloride (APBA·HCl) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in enzyme inhibition and drug development. This compound is characterized by its unique chemical structure, which includes both an amino group and a boronic acid moiety, allowing it to interact with various biological molecules.

  • Chemical Formula : C₆H₉BClNO₂
  • Molecular Weight : 173.41 g/mol
  • Melting Point : 125-132 °C

The biological activity of APBA·HCl primarily stems from its ability to form reversible covalent bonds with diols, enabling it to interact with serine proteases and other enzymes that utilize serine residues. This interaction can inhibit enzyme activity, making it a potential candidate for therapeutic applications in diseases where enzyme inhibition is beneficial .

Enzyme Inhibition

Research indicates that APBA·HCl effectively inhibits certain enzymes, particularly serine proteases. This property has implications for developing drugs targeting diseases such as cancer and diabetes, where enzyme regulation is crucial .

Drug Delivery Systems

APBA·HCl has been incorporated into drug delivery systems, particularly in the development of self-healing hydrogels. These hydrogels utilize boronic ester bonds for controlled drug release, showcasing excellent biocompatibility and potential applications in tissue engineering and controlled drug delivery .

Study on Self-Healing Hydrogels

A recent study demonstrated the synthesis of a cellulose-based self-healing hydrogel using APBA·HCl. The hydrogel exhibited significant mechanical properties and biocompatibility, making it suitable for applications in drug delivery and tissue engineering. The hydrogel was able to release doxorubicin in a controlled manner, highlighting the utility of APBA·HCl in biomedical applications .

Anticancer Activity

In another study, derivatives of aminobenzoxaboroles, including those derived from APBA·HCl, were evaluated for their anticancer properties. These compounds showed low toxicity against human and murine cancer cell lines while exhibiting antibacterial activity against various pathogens such as E. coli and C. albicans. The findings suggest that modifications to the aminobenzoxaborole structure can enhance therapeutic efficacy against cancer and infections .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
4-BoronoanilineC₆H₈BNO₂Lacks the hydrochloride component; used in coupling reactions.
Phenylboronic AcidC₆H₅BO₂Simpler structure; primarily used for sensor applications.
3-Aminophenylboronic AcidC₆H₈BNO₂Similar reactivity but different positional isomerism affecting selectivity in reactions.

The unique combination of an amino group and a boronic acid moiety distinguishes APBA·HCl from other compounds, allowing it to participate effectively in Suzuki couplings while also serving as an enzyme inhibitor.

Properties

IUPAC Name

(4-aminophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYGJJSFMOVYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370394
Record name 4-Aminophenylboronic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80460-73-7
Record name 4-Aminophenylboronic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Aminophenyl)boronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does incorporating 4-aminophenylboronic acid hydrochloride into carbon nanodots (C-dots) influence their antiviral properties?

A1: Research suggests that C-dots synthesized using this compound (4-AB/C-dots) exhibit significant antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). [] This is in contrast to C-dots synthesized from phenylboronic acid (lacking the amine group), which show no antiviral effect. [] While the exact mechanism is still under investigation, the presence of the amine group in 4-AB/C-dots is thought to be crucial for their interaction with either the virus itself or cellular components involved in viral entry. [] This interaction effectively inhibits HSV-1 infection at very low concentrations. []

Q2: Can this compound be utilized to develop dual-mode sensors, and what advantages does this approach offer?

A2: Yes, this compound serves as a precursor for synthesizing B, N, S-co-doped carbon dots (BNS-CDs) via a one-step hydrothermal method. [] These BNS-CDs function as colorimetric and fluorescent dual-mode sensors for detecting Fe3+ ions. [] The dual-mode detection offers several advantages:

  • Sensitivity: The BNS-CDs exhibit high sensitivity to Fe3+ ions, enabling detection in the micromolar range. []
  • Visual Detection: A key advantage is the sensor's ability to visually signal the presence of Fe3+ ions through a distinct color change from red to blue under natural light, eliminating the need for specialized equipment like UV lamps. []
  • Biocompatibility: The BNS-CDs demonstrate good biocompatibility, making them suitable for detecting Fe3+ ions in complex biological samples like living cells. []

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